N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Triple-negative breast cancer Antiproliferative IC50

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 868976-52-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl benzamide class. Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzylthio group and an amide-linked 3,5-dimethoxybenzoyl moiety at the 2-position.

Molecular Formula C18H16FN3O3S2
Molecular Weight 405.46
CAS No. 868976-52-7
Cat. No. B2943872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
CAS868976-52-7
Molecular FormulaC18H16FN3O3S2
Molecular Weight405.46
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC
InChIInChI=1S/C18H16FN3O3S2/c1-24-13-7-12(8-14(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-5-3-4-6-15(11)19/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyXXWPJNXAOOUVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 868976-52-7): Compound Class and Baseline Characteristics


N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 868976-52-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl benzamide class. Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzylthio group and an amide-linked 3,5-dimethoxybenzoyl moiety at the 2-position [1]. The molecular formula is C18H16FN3O3S2 with a molecular weight of 405.46 g/mol . The compound is catalogued as a screening library compound by commercial suppliers (e.g., Life Chemicals product code F1838-3211) and is primarily employed in early-stage drug discovery and chemical biology research . Its structural features – the 2-fluorobenzylthio substituent and the 3,5-dimethoxybenzamide motif – differentiate it from other thiadiazole benzamides that carry alternative substitution patterns, and these differences are expected to influence target engagement, metabolic stability, and physicochemical properties [1].

Why In-Class Substitution of CAS 868976-52-7 Carries Undefined Risk for Reproducible Research


Within the 1,3,4-thiadiazol-2-yl benzamide class, even subtle changes in the benzamide substitution pattern or the nature of the 5-thioether group can dramatically alter biological activity [1]. For instance, the 2,4-dimethoxy regioisomer (CAS 868973-37-9) and the 3,4-dimethyl analog (CAS 868974-16-7) share the identical 5-(2-fluorobenzylthio)-1,3,4-thiadiazole scaffold but differ only in the benzamide ring decoration; these compounds cannot be assumed to exhibit equivalent target engagement, cellular potency, or selectivity [1]. The 2-fluorobenzylthio substituent at position 5 of the thiadiazole ring introduces specific electronic and steric properties that are absent in non-fluorinated or para-fluorinated analogs, potentially affecting both binding affinity and metabolic stability [2]. Consequently, substituting this compound with a close analog without confirmatory side-by-side testing introduces significant risk of non-reproducible results in target-based or phenotypic assays [2].

Quantitative Comparative Evidence for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 868976-52-7) Versus Closest Analogs


Antiproliferative Activity Against Triple-Negative Breast Cancer (TNBC) Cells for CAS 868976-52-7

The target compound has been reported to exhibit antiproliferative activity with an IC50 value as low as 1.8 µM against triple-negative breast cancer (TNBC) cells in in vitro assays, addressing a critical unmet need in oncology [1]. The specific TNBC cell line employed (e.g., MDA-MB-231, MDA-MB-468, or BT-549) and the assay endpoint (e.g., 48 h or 72 h MTT) are not specified in the aggregated source. By comparison, the structurally related analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide – which shares the identical 3,5-dimethoxybenzamide head group but replaces the 2-fluorobenzylthio tail with a 4-chlorophenyl group – exhibits an IC50 of 10.10 µg/mL (approximately 25–30 µM) against MCF-7 breast cancer cells in the MTT assay . While cell line differences preclude a direct quantitative comparison, the approximately 14- to 17-fold lower IC50 of the target compound (on a molar basis) suggests that the 2-fluorobenzylthio moiety contributes favorably to antiproliferative potency relative to certain alternative 5-substituents.

Triple-negative breast cancer Antiproliferative IC50

Positional Isomer Differentiation: 3,5-Dimethoxy vs. 2,4-Dimethoxy Regioisomers

The target compound carries the 3,5-dimethoxy substitution pattern on the benzamide ring, which orients the two methoxy groups meta to the amide linkage. Its closest regioisomer, N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS 868973-37-9), places methoxy groups at the 2- and 4-positions, altering the electronic distribution, steric profile, and hydrogen-bonding capacity of the benzamide moiety [1]. In the broader 1,3,4-thiadiazole benzamide class, the position of methoxy substituents on the benzamide ring has been shown to influence antiproliferative potency by several-fold across multiple cancer cell lines, as the substitution pattern directly modulates the compound's ability to engage ATP-binding pockets of kinases and other targets [2]. The two regioisomers are thus expected to exhibit distinct target selectivity and potency profiles, and cannot be considered interchangeable without empirical validation.

Regioisomer Benzamide substitution Selectivity

Fluorine-Substituent Differentiation: 2-Fluorobenzyl vs. Non-Fluorinated Benzylthio Analogs

The 2-fluorobenzylthio substituent at position 5 of the thiadiazole ring distinguishes the target compound from the non-fluorinated analog N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide . Fluorine substitution at the ortho position of the benzyl ring is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that site, while also modulating the electron density of the aromatic ring and, consequently, π-stacking and hydrophobic interactions with target proteins [1]. In the broader thiadiazole kinase inhibitor class, analogous fluorobenzylthio-containing compounds such as Bcr-abl Inhibitor II (4-fluoro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide) demonstrate potent kinase inhibition (c-Abl Ki = 44 nM; SRC Ki = 354 nM), whereas non-fluorinated benzylthio analogs within the same chemotype typically show reduced potency . The specific quantitative advantage of 2-fluorobenzyl over unsubstituted benzyl has not been determined in a head-to-head study for the 3,5-dimethoxybenzamide pair, but the class-level trend consistently favors fluorinated analogs.

Fluorine substitution Metabolic stability Binding affinity

Predicted Physicochemical and Drug-Likeness Comparison with Key Analogs

Computationally predicted physicochemical properties provide a baseline for differentiation from the 3,4-dimethyl analog (CAS 868974-16-7). The target compound has a predicted density of 1.42 ± 0.1 g/cm³ and a predicted pKa of 7.39 ± 0.50 [1]. The 3,5-dimethoxy substitution confers greater hydrogen-bond acceptor capacity (two methoxy oxygen atoms) compared with the 3,4-dimethyl analog, which lacks hydrogen-bond acceptor sites on the benzamide ring. This difference is expected to influence aqueous solubility and target binding interactions: the dimethoxy compound is predicted to have improved solubility at physiological pH due to its greater polarity, while the dimethyl analog may exhibit higher lipophilicity and potentially greater membrane permeability but reduced solubility [2]. Within the 1,3,4-thiadiazole benzamide class, compounds with moderate lipophilicity (cLogP 3–4) and balanced hydrogen-bonding capacity generally exhibit more favorable ADME profiles than highly lipophilic, non-hydrogen-bonding analogs [2]. No experimentally measured logP, solubility, or permeability data for this specific compound have been located in the public domain.

Physicochemical properties Drug-likeness ADME prediction

Recommended Application Scenarios for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide Based on Current Evidence


Triple-Negative Breast Cancer (TNBC) Phenotypic Screening and Probe Development

The reported IC50 of 1.8 µM against TNBC cells [1] positions this compound as a candidate starting point for TNBC-focused phenotypic screening campaigns. Given the urgent unmet need in TNBC therapeutics, researchers may deploy this compound as a tool molecule to interrogate thiadiazole-engageable targets in TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468). It is strongly recommended that users independently validate the reported IC50 in their specific cell line and assay format before committing to large-scale procurement, as the primary data source is a secondary aggregation rather than a peer-reviewed publication.

Structure-Activity Relationship (SAR) Studies Focused on Benzamide Substitution Geometry

The 3,5-dimethoxy substitution pattern on the benzamide ring represents a defined geometric isomer that is not interchangeable with the 2,4-dimethoxy regioisomer (CAS 868973-37-9). Researchers conducting systematic SAR studies around the benzamide substitution geometry should procure this specific compound to serve as the 3,5-dimethoxy representative in a matrix that includes the 2,4-isomer, the 3,4-dimethyl analog (CAS 868974-16-7), and the non-fluorinated benzylthio analog [2]. Such a comparative panel allows for the deconvolution of electronic, steric, and hydrogen-bonding contributions to target binding and cellular activity.

Kinase Selectivity Profiling in Panels Containing Fluorinated Thiadiazole Chemotypes

Class-level evidence indicates that fluorobenzylthio-substituted thiadiazole benzamides can engage kinase active sites with nanomolar to low-micromolar affinity (e.g., Bcr-abl Inhibitor II: c-Abl Ki = 44 nM) . This compound, bearing the unique 2-fluorobenzylthio / 3,5-dimethoxybenzamide combination, is suitable for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or comparable services) to identify its specific kinase target(s) and selectivity fingerprint. The resulting data would provide the first publicly available target engagement profile for this chemotype, enabling more informed procurement decisions by downstream users.

Aqueous-Compatible Cellular Assay Development

The predicted physicochemical properties of this compound (density 1.42 g/cm³, pKa 7.39, and the presence of two methoxy hydrogen-bond acceptors) suggest adequate aqueous solubility for cell-based assays at concentrations up to 10–50 µM without excessive DMSO co-solvent [1]. Researchers developing cellular assays where the more lipophilic 3,4-dimethyl analog may precipitate or partition non-specifically should prefer this dimethoxy compound for its predicted improved solubility profile. Experimental solubility determination in the intended assay buffer is recommended prior to large-scale procurement [2].

Quote Request

Request a Quote for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.